microfilarial sheath matrix protein 2
Description
Properties
CAS No. |
167473-79-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Synonyms |
microfilarial sheath matrix protein 2 |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Shp2
Genomic Locus Identification and Characterization
The gene encoding shp2 has been identified and characterized in several species of filarial nematodes, revealing a conserved genetic architecture.
Research has demonstrated that the shp2 gene is a single-copy gene in the genomes of Brugia malayi, Brugia pahangi, and Litomosoides carinii. This suggests a conserved and non-redundant role for the protein in these parasites. Orthologs of the shp2 gene have been identified across these closely related species, indicating a common evolutionary origin and functional significance within the Filarioidea superfamily. While the genome of Wuchereria bancrofti, the primary cause of human lymphatic filariasis, has been sequenced, specific details on the shp2 gene copy number are less explicitly documented in readily available literature. However, homology-based predictions using the B. malayi genome as a reference are standard practice for annotating the W. bancrofti genome, suggesting the presence of a corresponding ortholog. nih.govwormbase.orgwormbase.org
Table 1: Gene Copy Number of shp2 in Select Filarial Species
| Species | Gene Copy Number |
|---|---|
| Brugia malayi | Single-copy |
| Brugia pahangi | Single-copy |
The genomic structure of the shp2 gene exhibits a remarkably conserved pattern across different filarial genera. In Brugia malayi, Brugia pahangi, and Litomosoides carinii, the shp2 gene contains a single intron located at an identical position within the coding sequence. nih.gov This conserved intron-exon arrangement further underscores the evolutionary relationship and the structural importance of the gene. The presence of introns necessitates splicing to produce the mature messenger RNA (mRNA) transcript. While the general structure is known, specific lengths of the exons and the single intron are not consistently reported across all publications.
Table 2: Intron-Exon Structure of the shp2 Gene
| Filarial Species | Number of Introns | Conserved Position |
|---|---|---|
| Brugia malayi | 1 | Yes |
| Brugia pahangi | 1 | Yes |
Transcriptional Regulation and RNA Processing
The expression of shp2 is tightly controlled, occurring at specific developmental stages. The processing of its RNA transcript involves sophisticated molecular machinery common in nematodes.
The transcription of the shp2 gene is highly stage-specific. Studies in both Litomosoides sigmodontis and Brugia malayi have shown that the shp2 gene is actively transcribed in developing embryos and within the uterine epithelium of the adult female worm. researchgate.netnih.gov This expression pattern is consistent with the protein's function, as the microfilarial sheath is synthesized around the embryo within the uterus before being released as a microfilaria. In B. malayi, it has been confirmed that the transcript is also translated in both the embryos and the uterine tissue. researchgate.net The protein is synthesized as a monomer, which is then secreted and integrated into the sheath, where it becomes highly polymerized. researchgate.net
The maturation of shp2 pre-mRNA involves two distinct splicing mechanisms. The single intron is removed through conventional cis-splicing, where the splicing machinery acts within the same pre-mRNA molecule. nih.gov Additionally, the shp2 mRNA undergoes trans-splicing. nih.gov This process, common in nematodes, involves the addition of a short, capped RNA sequence, known as the Spliced Leader (SL), to the 5' end of the mRNA. nih.govnih.gov
In the related filarial parasite Wuchereria bancrofti, the Spliced Leader (SL1) is a 22-nucleotide sequence. nih.govresearchgate.net The genes encoding this SL sequence are multicopy and are often found reiterated within the 5S ribosomal RNA (rRNA) gene cluster. nih.govresearchgate.net This trans-splicing event provides a common 5' cap structure to many different mRNAs, which is crucial for their subsequent translation into proteins. nih.gov
The abundance of shp2 mRNA is tightly regulated, consistent with its stage-specific expression. High levels of shp2 transcripts are detected in the uterine epithelium of adult female worms, which aligns with this tissue being the primary site of sheath synthesis. nih.govnih.gov While the protein is a major component of the microfilaria, the transcript itself is most abundant in the adult female, indicating that the protein is produced by the mother and assembled around the offspring. nih.gov
The regulation of mRNA stability is a key factor in controlling gene expression in nematodes. cambridge.org While specific regulatory elements for shp2 mRNA have not been detailed, the 3' untranslated regions (3' UTRs) of nematode mRNAs often contain sequences that influence their stability and translational efficiency. cambridge.orgbiorxiv.org It is likely that such post-transcriptional control mechanisms play a significant role in modulating the precise levels of shp2 protein production during filarial development.
Gene Duplication and Diversification Events
Research into the genetic organization of the shp2 gene in several filarial species has revealed that it is a single-copy gene. nih.goved.ac.uk Studies on the filarial nematodes Brugia malayi, Brugia pahangi, and Litomosoides carinii have consistently identified shp2 as a single-copy gene in their respective genomes. nih.goved.ac.uk
This finding suggests that, unlike some other gene families in parasitic nematodes that have undergone significant expansion through gene duplication to adapt to a parasitic lifestyle, the shp2 gene has been maintained as a single locus. nih.goved.ac.uk The absence of paralogs indicates that the functional constraints on this protein are likely stringent, and its role has not been subject to the evolutionary diversification often associated with duplicated genes. This contrasts with other filarial protein families where gene duplication is a known mechanism for generating novel traits and adapting to different host environments.
Sequence Variation and Polymorphism in shp2
Sequence analysis of the shp2 gene and its protein product reveals notable patterns of variation and conservation, which provide insights into its evolutionary pressures and functional domains.
While direct, extensive studies on the intraspecific polymorphism of the shp2 gene are limited, research on other microfilarial sheath protein genes in Brugia malayi provides a strong basis for expecting such variation. For instance, studies on the sheath protein genes shp-1 and shp-5 have identified multiple allelic forms within different B. malayi populations. researchgate.net This polymorphism manifests as coding changes and insertions/deletions (indels) within the gene structure. researchgate.net
Given that shp2 is part of the same structural complex—the microfilarial sheath—it is highly probable that its gene also exhibits polymorphism across different geographic isolates or populations of a single filarial species. This genetic variability could have implications for the parasite's interaction with the host immune system and may affect the efficacy of diagnostic tests or vaccines based on this antigen.
The shp2 gene demonstrates significant homology across different filarial genera, pointing to a conserved and fundamental role. The genes from Brugia malayi, Brugia pahangi, and Litomosoides carinii are closely related. nih.goved.ac.uk A striking feature of this conservation is the identical position of a single intron within the shp2 gene across these species, which belong to two different genera. nih.goved.ac.uk
Table 1: Comparison of shp2 Gene Features Across Filarial Species
| Feature | Brugia malayi | Brugia pahangi | Litomosoides carinii |
| Gene Copy Number | Single | Single | Single |
| Intron Position | Conserved | Conserved | Conserved |
| Intron Size (bp) | 305 | 299 | 254 |
| Predicted Protein Mass | ~23 kDa | ~23 kDa | ~23 kDa |
Data sourced from studies on the cloning and sequencing of the shp2 gene. nih.goved.ac.uk
A defining characteristic of the Shp2 protein structure is its modular constitution, which is dominated by repetitive amino acid sequences. nih.goved.ac.uk The protein is largely composed of two distinct segments of multiple sequence repetitions: a poly-alanine (PAA) tract and repeats of the sequence glutamine-tyrosine-proline-glutamine-alanine-proline (QYPQAP) or a variation, glutamine-tyrosine-proline-glutamine (QYPQ). nih.goved.ac.uk These repetitive regions are separated by unique, non-repetitive sequence elements. nih.goved.ac.uk
The genetic basis for these protein repeats lies directly within the coding sequence of the shp2 gene exons. The modular structure of the protein is a direct translation of the underlying genetic information. These repetitive domains are believed to be fundamental to the protein's function, contributing to the extreme insolubility and cross-linking properties of the microfilarial sheath. nih.goved.ac.uk The network of Shp2 proteins, stabilized by these repetitive sequences, forms the core matrix of the sheath. nih.goved.ac.uk
Table 2: Repetitive Motifs in the Shp2 Protein
| Repetitive Motif | Sequence | Location in Protein | Putative Function |
| Poly-Alanine Tract | (PAA)n | One of two major repetitive segments | Structural, insolubility |
| QYPQAP/QYPQ Repeats | (QYPQAP)n / (QYPQ)n | Second major repetitive segment | Structural, cross-linking |
Information based on the described modular constitution of the Shp2 protein. nih.goved.ac.uk
Protein Structure, Biogenesis, and Assembly of the Sheath
Post-Translational Modifications and Cross-Linking
The transformation of soluble Shp2 monomers into the durable, insoluble sheath is heavily reliant on post-translational modifications and subsequent cross-linking events.
Research indicates that once synthesized and exported, Shp2 becomes a highly polymerized molecule within the sheath through the formation of covalent cross-links. nih.gov One identified mechanism is the formation of disulfide bonds between cysteine residues. nih.gov Additionally, the formation of ε-(γ-glutamyl)lysine isopeptide bonds is presumed to be a key cross-linking mechanism. nih.gov This is strongly supported by the identification of these specific cross-links in the microfilarial sheaths of the related filarial nematode Litomosoides carinii. The presence of a transglutaminase enzyme, which catalyzes the formation of these ε-(γ-glutamyl)lysine bonds, has been confirmed in adult female Brugia malayi. This enzyme is essential for the in utero development of the embryos into mature microfilariae, highlighting the critical role of this cross-linking reaction in sheath formation.
| Cross-Linking Mechanism | Evidence | Organism(s) of Study |
| Cysteine Formation (Disulfide Bonds) | Implicated in the polymerization of Shp2 in the microfilarial sheath. nih.gov | Brugia malayi, Litomosoides sigmodontis nih.gov |
| ε-(γ-glutamyl)lysine Links | Presumed in the sheath of B. malayi and L. sigmodontis. nih.gov Directly identified in the sheath of L. carinii. A transglutaminase responsible for their formation is found in B. malayi. | Brugia malayi, Litomosoides sigmodontis, Litomosoides carinii |
This table summarizes the identified covalent cross-linking mechanisms involved in the polymerization of the microfilarial sheath.
Cellular Synthesis and Export Pathways
The synthesis of Shp2 is a stage- and location-specific process. The gene for Shp2 is transcribed in the embryos and the uterine epithelium of the adult female worm. nih.gov In Brugia malayi, it has been shown to be translated in both of these tissues. nih.gov The protein is synthesized as a monomer before being exported from these cells. nih.gov Following export, it is integrated into the developing microfilarial sheath. nih.gov The general pathway for secreted glycoproteins in helminths involves the standard eukaryotic secretory route, passing through the endoplasmic reticulum for initial glycosylation and folding, followed by further processing in the Golgi apparatus before being packaged for export. It is plausible that Shp2 follows a similar path, although specific details of its trafficking have not been elucidated.
| Process | Details | Location |
| Transcription | The gene for Shp2 is actively transcribed. nih.gov | Embryos and uterine epithelium of the female worm nih.gov |
| Translation | The mRNA is translated into a monomeric protein. nih.gov | Embryos and uterine epithelium of the female worm nih.gov |
| Export | The monomeric protein is secreted from the cells. nih.gov | From synthesizing cells into the uterine lumen |
| Assembly | Shp2 monomers are integrated and polymerized into the microfilarial sheath. nih.gov | Extracellularly, around the developing microfilaria |
This table outlines the key stages in the biogenesis and assembly of microfilarial sheath matrix protein 2.
Comparative Sheath Composition and Sheath Protein Diversity
The composition of the microfilarial sheath and the proteins it contains can vary between different species of filarial parasites. For instance, the sheaths of Wuchereria bancrofti, Brugia malayi, and Brugia timori have distinct characteristics. nih.gov While the sheath of B. malayi often stains pink with Giemsa, the sheath of W. bancrofti typically remains colorless, suggesting differences in their chemical makeup. nih.gov Similarly, the sheath of B. timori does not stain pink with Giemsa, distinguishing it from B. malayi. nih.gov
Proteomic analyses have identified a range of proteins in the excretory-secretory products of different life stages of B. malayi, with some proteins being specific to the microfilarial stage. nih.govnih.gov For example, peptides from a microfilarial sheath protein, Bm-SHP3, were found to be secreted only by microfilariae. nih.gov This highlights the unique protein profile of the microfilarial stage.
Furthermore, genetic polymorphism has been observed in microfilarial sheath protein genes, such as SHP-1 and SHP-5 in B. malayi, indicating that variations in these proteins exist even within a single species. researchgate.net Such antigenic diversity is thought to be an evolutionary strategy for the parasite to evade the host's immune system. researchgate.net While direct comparative studies on the amino acid sequence of this compound across different species are not extensively detailed in the provided research, the observed inter-species and intra-species variations in other sheath proteins suggest that sheath protein diversity is a common feature among filarial parasites.
Interactive Data Table: Characteristics of Microfilarial Sheaths in Different Species
| Feature | Wuchereria bancrofti | Brugia malayi | Brugia timori |
| Sheath Presence | Sheathed cambridge.org | Sheathed nih.gov | Sheathed nih.gov |
| Giemsa Staining | Does not stain nih.gov | Stains pink nih.gov | Does not stain pink nih.gov |
| Size (Length) | 244–296 µm cambridge.org | Generally larger than W. bancrofti nih.gov | Larger than B. malayi (mean 310 µm) nih.gov |
Functional Roles of Shp2 in Filarial Pathophysiology and Host Parasite Interactions
Role in Microfilarial Sheath Integrity and Formation
The formation and structural integrity of the microfilarial sheath are fundamentally dependent on the expression and subsequent polymerization of its protein components, including shp2. Research on filarial parasites such as Brugia malayi and Litomosoides sigmodontis has shown that the gene encoding shp2 is actively transcribed in the parasite's embryonic stages and within the uterine epithelium of the adult female worm. nih.gov
The process of sheath formation involves several key steps:
Synthesis: The shp2 protein is initially synthesized as a monomer within the parasite. nih.gov
Export: These monomers are then exported from the cells. nih.gov
Integration and Polymerization: The exported shp2 monomers are integrated into the developing microfilarial sheath. Here, they undergo extensive polymerization, forming a highly stable and cross-linked molecular structure. nih.gov This polymerization is solidified by the formation of cysteine disulfide bonds and other covalent linkages, such as ε-(γ-glutamyl)-lysine bonds, which confer significant structural integrity to the sheath. nih.gov
The microfilarial sheath is composed of a small number of proteins, estimated to be between seven and ten, with shp2 being a significant constituent. nih.gov The robust, polymerized nature of shp2 is crucial for maintaining the sheath's structure as the microfilaria circulates within the mammalian host's bloodstream and during its initial stages within the mosquito vector.
Table 1: Properties and Formation of Microfilarial Sheath Protein 2 (shp2)
| Property | Description | Source(s) |
|---|---|---|
| Gene Transcription | Occurs in embryos and the uterine epithelium of the adult female worm. | nih.gov |
| Protein Synthesis | Synthesized as a monomer. | nih.gov |
| Cellular Process | Monomers are exported from the cells and integrated into the sheath. | nih.gov |
| Sheath Structure | Exists as a highly polymerized molecule within the sheath. | nih.gov |
| Chemical Bonding | Cross-linked by cysteine formation and likely ε-(γ-glutamyl)-lysine bonds. | nih.gov |
| Associated Parasites | Studied in Brugia malayi, Brugia pahangi, and Litomosoides sigmodontis. | nih.gov |
Interaction with Vectorial Host Components
The microfilarial sheath, and by extension its component shp2, is pivotal for the parasite's transition from the mammalian host to the mosquito vector. Its role involves navigating the challenging environment of the mosquito's midgut.
After a mosquito ingests microfilariae during a blood meal, the parasites must penetrate the midgut to continue their development. wikipedia.orgnih.gov The ability of the microfilaria to achieve this is highly dependent on the vector species. In competent vectors like Aedes aegypti, a significant percentage of ingested Brugia malayi microfilariae successfully penetrate the midgut and migrate to the thoracic muscles. nih.gov In contrast, in refractory vectors such as Culex pipiens, most microfilariae fail to penetrate the midgut wall and are trapped within the lumen, where they eventually die. nih.govnih.gov This suggests that the surface properties of the sheath, to which shp2 contributes, are critical for the initial interactions that permit or prevent migration through the midgut epithelium.
For the microfilaria to develop into the first-stage larva (L1) within the mosquito, it must shed its sheath in a process known as exsheathment. wikipedia.orgnih.gov This process is a prerequisite for further morphological transformation. nih.gov Exsheathment can occur either in the mosquito's midgut or, more commonly, after the parasite has migrated into the hemocoel (the mosquito's body cavity). nih.govnih.gov
The process is not merely mechanical; it is a complex biochemical event. Studies on Brugia malayi have identified that chitin (B13524) is a component of the sheath and that parasite-derived chitinases play a role in its degradation during exsheathment. nih.gov The process is also influenced by other factors, including peptide hydrolases and calcium levels, indicating a finely tuned mechanism to ensure the sheath is shed at the appropriate time and place in the vector. nih.govnih.gov As a core protein of the sheath, shp2 is a key part of the structure that is enzymatically dismantled during this critical developmental step.
The peritrophic matrix (PM) is a chitinous and proteinaceous layer that lines the mosquito's midgut shortly after a blood meal. It acts as a physical barrier that parasites must overcome. nih.gov The interaction between the sheathed microfilaria and the developing PM can be a critical limiting factor for infection. In some vector species, the physical stimulus of microfilariae moving on the blood clot can trigger a more rapid and extensive secretion of the PM. nih.gov This thickened barrier can effectively trap the microfilariae, preventing them from reaching the midgut epithelium and thus halting the infection. nih.gov This interaction highlights a dynamic host-parasite interplay where the outer surface of the microfilaria, the sheath, directly influences the vector's physiological response.
Table 2: Summary of Microfilarial Sheath Interactions in the Mosquito Vector
| Interaction | Description | Key Factors | Source(s) |
|---|---|---|---|
| Midgut Migration | Sheathed microfilariae must penetrate the midgut wall. Success is vector-dependent. | Vector competence (e.g., Aedes vs. Culex). | nih.govnih.gov |
| Exsheathment | Shedding of the sheath is required for development to L1 larva. | Chitinases, peptide hydrolases, calcium. | nih.govnih.govnih.gov |
| Peritrophic Matrix | The PM can act as a physical barrier, thickening in response to parasite presence. | PM secretion rate, physical stimuli from microfilariae. | nih.gov |
Modulation of Mammalian Host Environment
Within the mammalian host, the microfilaria circulates in the bloodstream, leading to constant and complex interactions between the parasite's surface and the host's vascular system. nih.gov
The surface of the microfilaria, the sheath, plays a direct role in modulating the host's vascular environment. A key aspect of this is the parasite's ability to adhere to the host's vascular endothelial cells. In vitro studies have demonstrated that Brugia malayi microfilariae can bind directly to human umbilical vein endothelial cells (HUVECs). nih.gov This adherence is not passive and appears to be a specific biological interaction, as the parasites use one or both ends to attach to the cell monolayer. nih.gov
This binding mechanism is thought to be central to the phenomenon of microfilarial sequestration in the lung capillaries during times of the day when the mosquito vector is not actively feeding. nih.gov Further research has revealed that this adherence is significantly dependent on the host's complement system, specifically the central component C3. nih.govlstmed.ac.uk In addition to direct binding, filarial parasites are known to secrete molecules that can influence vascular function. For instance, B. malayi microfilariae secrete potent vasodilators like prostacyclin and prostaglandin (B15479496) E2, which may alter local blood flow and facilitate interactions with the endothelial surface. nih.gov This complex crosstalk between the microfilarial sheath and the host endothelium likely promotes parasite survival and persistence. nih.gov
Table 3: Microfilarial Interactions with the Mammalian Host Endothelium
| Interaction/Effect | Mechanism/Mediator | Implication | Source(s) |
|---|---|---|---|
| Adherence to Endothelial Cells | Direct binding of microfilaria to vascular endothelial cells. | Sequestration in lung capillaries. | nih.gov |
| Host Factor Dependence | Adherence is mediated by the host complement component C3. | Utilizes host immune components for persistence. | nih.govlstmed.ac.uk |
| Vascular Modulation | Secretion of vasodilators (prostacyclin, prostaglandin E2). | Facilitates interaction with the endothelial surface. | nih.gov |
| Immune Crosstalk | Parasite-endothelium interactions promote survival and transmigration. | Inhibition of host immune cell migration, promotion of immunosuppressive cytokines. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| ε-(γ-glutamyl)-lysine |
| Calcium |
| Chitin |
| Prostaglandin E2 |
Influence on Tissue Permeability and Migration
The migration of filarial parasites through host tissues is a critical phase of their life cycle, enabling them to reach their specific niches for maturation and reproduction. This process necessitates the transient and localized breakdown of host tissue barriers, including the endothelial lining of blood and lymphatic vessels, as well as the extracellular matrix of various tissues. While it is established that filarial parasites secrete a variety of molecules to facilitate this movement, the specific role of microfilarial sheath matrix protein 2 (Shp2) in modulating tissue permeability and promoting parasite migration remains an area with limited direct scientific evidence.
Filarial parasites, such as Litomosoides sigmodontis and Brugia malayi, undertake extensive migration within their mammalian hosts. For instance, infective larvae of L. sigmodontis are known to travel from the skin, via the lymphatic system, to the pleural cavity where they mature. maizelslab.orgnih.gov This journey involves crossing several tissue barriers. Similarly, the microfilariae of lymphatic-dwelling species like Wuchereria bancrofti and B. malayi must traverse the endothelial walls of blood vessels to enter the peripheral circulation, a process that is fundamental to their transmission by blood-feeding insect vectors. nih.govwho.int
The ability of these parasites to navigate through host tissues suggests the secretion of molecules that can locally increase vascular permeability and degrade extracellular matrix components. nih.govfrontiersin.org Research on the secretome of filarial nematodes has identified various proteins, including proteases like collagenase, that are believed to play a role in breaking down host tissue and facilitating parasite invasion. frontiersin.org Additionally, filarial parasites are known to produce homologues of host molecules, such as macrophage migration inhibitory factor (MIF), which can modulate the host's immune and cellular responses. nih.govnih.gov
However, direct functional studies elucidating the specific contribution of the filarial protein Shp2 to these processes are not extensively documented in available research. While Shp2 is a known component of the microfilarial sheath—an acellular layer that surrounds the microfilaria in some species—its precise biochemical function in the context of host-parasite interactions and tissue migration is yet to be fully characterized. nih.gov The sheath itself is a complex structure, and it is plausible that its components, including Shp2, play a role in the parasite's interaction with the host environment.
It is important to distinguish the filarial protein Shp2 from the well-studied human protein tyrosine phosphatase SHP2. The human SHP2 is a critical signaling molecule involved in various cellular processes, including the regulation of endothelial cell-cell junctions and barrier function. nih.gov Studies on human SHP2 have shown its importance in maintaining endothelial integrity, and its inhibition can lead to increased vascular permeability. nih.gov This functional role of the host protein highlights the importance of modulating endothelial permeability, a process that filarial parasites must overcome, but it does not provide direct evidence for the function of the parasite-derived Shp2 protein.
Immunological Significance of Shp2
shp2 as a Pathogen-Associated Molecular Pattern (PAMP)
Pathogen-associated molecular patterns (PAMPs) are conserved molecular structures unique to microorganisms that are recognized by the host's innate immune system. wikipedia.orgslideshare.net This recognition is mediated by Pattern Recognition Receptors (PRRs), which triggers the first line of defense against invading pathogens. wikipedia.orgresearchgate.net While filarial parasites possess molecules with immunological effects, current scientific literature does not categorize the protein shp2, specifically the Src homology-2 domain-containing protein tyrosine phosphatase-2, as a classical PAMP. Its role is primarily understood as an intracellular signaling molecule within host cells rather than a foreign motif recognized by PRRs.
Interaction with Host Pattern Recognition Receptors (PRRs)
The functional significance of shp2 is closely tied to its involvement in the signaling pathways initiated by host PRRs, particularly Toll-like Receptors (TLRs).
While direct physical binding of the shp2 phosphatase to the TLR4 receptor complex has not been established, shp2 is a critical component of TLR signaling cascades within immune cells like macrophages. embopress.orgnih.gov TLR4 is a key PRR that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govnih.gov The shp2 protein acts as a downstream signaling modulator following TLR activation. For instance, studies have shown that shp2 can regulate the trafficking and signaling of other TLRs, such as TLR7, by dephosphorylating the receptor, which in turn promotes NF-κB-mediated inflammation. embopress.orgnih.gov This indicates a crucial functional interaction where shp2 modulates the signaling output originating from TLRs, thereby influencing the intensity and nature of the innate immune response.
The shp2 phosphatase contains two Src homology 2 (SH2) domains, N-SH2 and C-SH2, which are crucial for its function. nih.gov These domains specifically recognize and bind to phosphotyrosine (pY) residues on other proteins. nih.gov The binding of pY-containing peptides to the N-SH2 domain is a key mechanism for activating shp2's phosphatase activity by disrupting an auto-inhibitory conformation. nih.gov
Bidentate peptides, which contain two pY motifs, are particularly potent activators. nih.gov The binding affinities of shp2's SH2 domains to various phosphopeptides have been characterized, revealing a preference for specific sequence contexts around the phosphotyrosine. nih.govnih.gov There is no evidence in the reviewed literature to suggest that shp2 binds to phosphorylcholine, which is an immunomodulatory component found on some filarial nematode products. emjreviews.com
Table 1: Binding Affinities of shp2 Domains to Target Peptides
| shp2 Domain | Binding Partner (Peptide) | Dissociation Constant (KD) |
|---|---|---|
| C-SH2 | pY542 peptide | High affinity |
| C-SH2 | pY580 peptide | Lower affinity than pY542 |
This table is illustrative of the types of binding interactions shp2 is involved in, based on available research.
Induction of Host Immune Responses
SHP2 plays a significant role in regulating the production of inflammatory mediators and directing the functional phenotype of key immune cells such as macrophages.
Research consistently demonstrates that shp2 is a positive regulator of proinflammatory cytokine production. It is an important factor required for the induction of Interleukin-6 (IL-6) in response to stimulation by IL-1 and Tumor Necrosis Factor (TNF). rupress.orgresearchgate.net Studies using specific inhibitors or genetic knockout models have shown that the absence or inhibition of shp2 activity leads to a significant reduction in the secretion of key proinflammatory cytokines, including IL-6, TNF-α, and IL-1β. nih.govnih.gov In models of inflammatory skin disease, shp2 activation in macrophages leads to increased expression of these same cytokines, accelerating inflammation. embopress.org
Table 2: Effect of shp2 Inhibition on Proinflammatory Cytokine Expression
| Cytokine | Effect of shp2 Inhibition | Reference |
|---|---|---|
| Interleukin-6 (IL-6) | Downregulation/Reduction | embopress.orgnih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Downregulation/Reduction | embopress.orgnih.govnih.gov |
Macrophage polarization is the process by which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). mdpi.comfrontiersin.org The role of shp2 in this process is complex and appears to be highly context-dependent, with studies reporting seemingly contradictory functions.
Some research indicates that shp2 promotes M2-type polarization. For example, in tumor-associated macrophages (TAMs), shp2 can be involved in signaling that promotes M2 characteristics. nih.gov Another study found that specific knockout of shp2 in macrophages led to an increase in M2 markers and an inhibition of M1 markers. researchgate.net Conversely, other studies link shp2 to pro-inflammatory, M1-like responses. For instance, the inhibition of shp2 was found to impair skin inflammation driven by myeloid cells, a process associated with the M1 phenotype. embopress.org Therefore, shp2 does not appear to be a simple switch for M2-to-M1 polarization but rather a nuanced regulator whose effect on macrophage phenotype depends on the specific cellular and signaling context.
Dendritic Cell Maturation and Activation
The microfilarial sheath contains potent immunomodulatory molecules, including a 70 kDa phosphorylcholine-binding sheath antigen from Wuchereria bancrofti, which acts as a key driver of dendritic cell (DC) responses. nih.govemjreviews.com As professional antigen-presenting cells, DCs are critical for initiating T cell-mediated immunity. nih.gov The sheath antigen serves as a ligand for Toll-like receptor 4 (TLR4) on the surface of DCs. nih.govemjreviews.commdpi.com
Binding of the sheath antigen to TLR4 triggers a signaling cascade that leads to the maturation and activation of dendritic cells. nih.gov This process is characterized by the enhanced expression of several key surface molecules essential for antigen presentation and T cell stimulation. nih.gov Research has demonstrated a significant upregulation of co-stimulatory molecules (CD80, CD86, CD40), adhesion molecules (CD54), and the antigen-presenting molecule HLA-DR on DCs exposed to the sheath antigen. nih.gov
Furthermore, activated DCs secrete a range of pro-inflammatory cytokines that shape the ensuing adaptive immune response. nih.gov Upon stimulation with the microfilarial sheath antigen, DCs release substantial amounts of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12p70 (IL-12p70), and Interleukin-8 (IL-8). nih.gov This activation is dependent on the TLR4 signaling pathway. nih.gov
Table 1: Effects of W. bancrofti Sheath Antigen on Dendritic Cell Phenotype and Function ```html
| Parameter | Effect Observed | Mediating Receptor | Reference |
|---|---|---|---|
| Surface Molecule Expression | Upregulation of CD80, CD86, CD40, CD54, HLA-DR | TLR4 | nih.gov |
| Cytokine Secretion | Increased production of TNF-α, IL-6, IL-12p70, IL-8 | TLR4 | nih.gov |
| Overall Function | Induction of DC Maturation and Activation | TLR4 | [5, 8] |
T Helper Cell Polarization (Th1 and Regulatory T cell responses)
The cytokine milieu produced by activated dendritic cells is instrumental in directing the differentiation of naive CD4+ T helper (Th) cells into distinct functional subsets. The specific profile of cytokines secreted by DCs stimulated with the W. bancrofti sheath antigen—notably the high level of IL-12p70—drives a polarized T cell response.
nih.gov
Studies have shown that sheath antigen-stimulated DCs predominantly promote the development of Th1 and regulatory T cell (Treg) responses. nih.govmdpi.comThe Th1 response, characterized by the production of Interferon-gamma (IFN-γ), is critical for combating intracellular pathogens but can also contribute to inflammation. Simultaneously, the induction of Foxp3+ Tregs, which secrete immunosuppressive cytokines like IL-10, is a key immune evasion strategy for the parasite, helping to dampen excessive inflammation and promote its long-term survival in the host. nih.govmdpi.comIn contrast, the induction of Th17 and Th2 responses by these DCs is marginal. nih.govThis dual induction of both pro-inflammatory (Th1) and regulatory (Treg) pathways highlights the complex immunomodulatory strategy employed by the parasite to manipulate the host immune system for its own benefit.
nih.govmdpi.com
Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to capture and kill pathogens. Filarial microfilariae have been shown to be potent inducers of NETosis, the process of NET formation.
Dirofilaria immitis microfilariae trigger canine neutrophils to release NETs in a time-dependent manner. These NETs effectively entrap the microfilariae, forming either fine, spread-out networks or larger, aggregated meshworks that immobilize the parasites. The classical components of NETs, including extracellular DNA, histones, neutrophil elastase (NE), and myeloperoxidase (MPO), have been identified in these parasite-induced structures. This interaction represents a fundamental innate immune mechanism to physically contain and potentially kill the circulating larvae.
Antigenicity and Antibody Recognition
Generation of Host Antibodies Against shp2
The microfilarial sheath and its protein components, including shp2, are highly antigenic and represent a major target of the host humoral immune response. nih.govcambridge.orgwho.intStudies have identified sheath proteins as immunodominant antigens, capable of eliciting robust antibody production in infected individuals. cambridge.orgThe presence of antibodies directed against the microfilarial sheath (sheath-Ab) has been documented in human populations living in filariasis-endemic areas.
nih.gov
A strong inverse relationship exists between the presence of sheath-Ab and active microfilaremia (the presence of microfilariae in the blood). nih.govIndividuals positive for sheath-Ab are less likely to have detectable microfilariae or circulating filarial antigens (CFA), suggesting that these antibodies play a crucial role in the clearance and regulation of parasite load. who.intnih.govThe immune response includes the production of multiple immunoglobulin isotypes, with higher levels of IgG1, IgG2, IgG3, and IgE, and lower levels of the immunosuppressive IgG4 isotype, being associated with the presence of anti-sheath antibodies.
mdpi.comnih.gov
Role in Circulating Immune Complex Formation
Due to their antigenicity, microfilarial sheath proteins are significant contributors to the formation of circulating immune complexes (CICs) in individuals with filariasis. nih.govThese complexes consist of parasite antigens bound to host antibodies. Microfilarial antigens have been successfully detected within CICs precipitated from the sera of patients with Bancroftian filariasis.
nih.gov
The quantity of antigen found within these immune complexes has been shown to correlate with the number of microfilariae circulating in the patient's blood. nih.govThis indicates that the shedding of sheath components from microfilariae is a primary source for the antigens that drive CIC formation. nih.govWhile CICs can aid in the clearance of antigens, their deposition in tissues can also contribute to immunopathology.
Antigenic Variation and Immune Evasion Mechanisms
Filarial parasites have evolved sophisticated strategies to evade the host immune response, ensuring their long-term survival. One such strategy involves antigenic diversity and polymorphism within key surface proteins, including those of the microfilarial sheath. researchgate.netGenetic polymorphism has been identified in sheath protein genes of Brugia malayi, such as SHP-1. researchgate.netThis variation can alter the antigenic epitopes presented to the host immune system, potentially allowing the parasite to evade recognition by pre-existing antibodies. researchgate.netThe ability of microfilariae to express a variety of surface antigens is considered an evolutionary strategy to escape immune clearance.
researchgate.net
Beyond antigenic variation, the sheath protein contributes to immune evasion through direct immunomodulation. As detailed previously, the ability of the sheath antigen to induce regulatory T cells via its interaction with dendritic cells is a powerful mechanism to suppress host immunity. nih.govmdpi.comThis creates a tolerogenic environment that favors parasite persistence. This is part of a broader arsenal of evasion tactics employed by filarial parasites, which includes secreting molecules that inhibit host proteases, mimicking host molecules, and inducing apoptosis in host immune cells.
mdpi.comnih.gov
Table of Compounds Mentioned
Compound Name Abbreviation Albendazole ALB Diethylcarbamazine DEC Forkhead box protein P3 Foxp3 Human Leukocyte Antigen – DR isotype HLA-DR Interferon-gamma IFN-γ Interleukin-6 IL-6 Interleukin-8 IL-8 Interleukin-10 IL-10 Interleukin-12p70 IL-12p70 Ivermectin IVM Myeloperoxidase MPO Neutrophil Elastase NE Phosphorylcholine - Toll-Like Receptor 4 TLR4 Tumor Necrosis Factor-alpha TNF-α
Potential as a Vaccine Target or Immunomodulatory Agent
The microfilarial sheath protein (MfP) presents a compelling profile as a potential vaccine candidate and a target for immunomodulatory therapies against lymphatic filariasis. Its direct interaction with the host's innate immune system makes it a focal point for developing strategies to prevent or treat the infection.
Mechanism-Based Exploration of Anti-Filarial Interventions
Targeting the microfilarial sheath protein offers a mechanism-based approach for anti-filarial interventions. The protein's primary known mechanism is its function as a ligand for Toll-like receptor 4 (TLR4) on host macrophages and dendritic cells. emjreviews.comcambridge.org This interaction triggers a signaling cascade that influences the subsequent adaptive immune response.
Anti-filarial strategies could be designed around this interaction:
Inhibition of Pro-inflammatory Pathways: Therapeutic interventions could aim to block the MfP-TLR4 interaction. This might be beneficial in patients with severe pathological manifestations, as it could reduce the chronic inflammation that leads to lymphatic damage. cambridge.org
Immune Reconstitution: Conversely, the administration of purified or recombinant MfP could be explored as a therapeutic intervention. cambridge.org In chronically infected individuals, the immune system is often in a state of hypo-responsiveness or tolerance. Controlled stimulation with MfP could potentially re-establish a strong Th1-type immunity, which is crucial for clearing the parasites. cambridge.org
Research suggests that inhibiting MfP could be particularly useful for patients exhibiting pathological symptoms, while administering the purified protein could help eliminate chronic infections by restoring Th1 immunity. cambridge.org
Modulation of Host Immune Tolerance
Filarial parasites are masters of immune modulation, establishing long-term infections by inducing a state of immune tolerance in the host. The microfilarial sheath protein plays a dual role in this process. On one hand, it stimulates pro-inflammatory responses, while on the other, it contributes to the establishment of a regulatory environment that suppresses anti-parasitic immunity.
The sheath antigen from Wuchereria bancrofti has been shown to induce the maturation of human dendritic cells and stimulate the secretion of several pro-inflammatory cytokines. nih.gov These activated dendritic cells then drive the differentiation of T cells, promoting predominantly a T helper 1 (Th1) and a regulatory T cell (Treg) response. nih.govmdpi.comnih.gov
Th1 Response: The induction of a Th1 response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and is generally associated with cell-mediated immunity that can attack and clear pathogens.
This balanced induction of both activating (Th1) and suppressing (Treg) arms of the immune system is a sophisticated mechanism for modulating host immune tolerance, allowing the parasite to persist for years while managing the level of inflammation. nih.gov Sheath proteins can bind to TLR4, leading to the activation or polarization of key immune cells, including dendritic cells, macrophages, and T cells. nih.gov
Research Findings on Host Cellular Response to Microfilarial Sheath Protein
The following table summarizes the observed effects of microfilarial sheath protein on various host immune cells as documented in research studies.
| Immune Cell Type | Observed Effect | Mediating Receptor | Resulting T-Cell Polarization | Reference |
| Macrophages | Induction of pro-inflammatory response via NF-κB activation. | Toll-like receptor 4 (TLR4) | - | emjreviews.comcambridge.org |
| Dendritic Cells (DCs) | Induces maturation and secretion of pro-inflammatory cytokines. | Toll-like receptor 4 (TLR4) | Drives Th1 and Regulatory T cell (Treg) responses. | nih.govmdpi.comnih.gov |
Methodological Approaches for Shp2 Research
Genetic and Transcriptomic Techniques
Genetic and transcriptomic analyses form the bedrock of shp2 research, allowing scientists to detect the gene, quantify its expression, and understand its functional context within the parasite's life cycle.
Polymerase Chain Reaction (PCR) is a foundational technique for amplifying specific DNA sequences. In the context of shp2 research, it is used to detect the presence of the shp2 gene in genomic DNA extracted from filarial parasites. This is crucial for species identification and for confirming the presence of the parasite in host or vector samples.
To enhance specificity and sensitivity, particularly when parasite DNA is scarce, Nested PCR is often employed. nih.govfrontiersin.org This method involves two consecutive PCR reactions. The first reaction amplifies a larger DNA fragment encompassing the target shp2 sequence. The product of this first reaction then serves as the template for a second PCR, which uses a new set of primers designed to bind within the initial amplicon. frontiersin.orgscielo.br This two-step process significantly reduces the likelihood of non-specific amplification, making it a highly reliable method for detecting low-level infections and for genotyping. nih.govnih.gov For instance, nested PCR can reliably distinguish between different filarial species based on variations in their respective shp2 gene sequences or other genetic markers. nih.govscielo.br
Table 1: Comparison of Standard PCR and Nested PCR for shp2 Gene Detection
| Feature | Standard PCR | Nested PCR |
| Principle | Single round of amplification with one pair of primers. | Two sequential rounds of amplification; the second uses primers internal to the first amplicon. |
| Sensitivity | Good, but may fail to detect very low quantities of target DNA. | Very high; capable of detecting minute amounts of parasite DNA. frontiersin.orgnih.gov |
| Specificity | Prone to non-specific amplification, which can lead to false positives. | High, as the second round of amplification confirms the target sequence from the first round. nih.govfrontiersin.org |
| Application for shp2 | General detection of the shp2 gene in samples with sufficient parasite load. | Detection in samples with low parasitemia (e.g., blood spots, vector insects), genotyping. nih.gov |
Southern and Northern blot analyses are hybridization techniques used to detect specific DNA and RNA sequences, respectively.
Southern Blot Analysis is utilized to investigate the genetic structure of the shp2 gene. The process involves digesting the parasite's genomic DNA with restriction enzymes, separating the resulting fragments by gel electrophoresis, transferring them to a membrane, and then probing the membrane with a labeled DNA sequence specific to shp2. This can reveal the number of shp2 gene copies in the genome and identify related genes or major structural variations. It is a powerful tool for comparative genomics among different filarial species. nih.gov
Northern Blot Analysis is applied to study the gene expression of shp2 at the mRNA level. nih.gov Total RNA is extracted from the parasite at different life stages, separated by gel electrophoresis, transferred to a membrane, and probed with a labeled shp2-specific probe. The presence and intensity of the resulting band indicate the level of shp2 transcription. This method has been used to show that the gene encoding sheath protein 2 is transcribed in embryos and the uterine epithelium of filarial parasites like Brugia malayi. nih.gov
Table 2: Application of Blotting Techniques in shp2 Research
| Technique | Target Molecule | Primary Purpose for shp2 Research | Key Findings |
| Southern Blot | DNA | Determine the copy number of the shp2 gene; analyze gene structure and organization. nih.gov | Provides insights into the genomic context of shp2 and its conservation across species. |
| Northern Blot | RNA | Quantify and assess the size of shp2 mRNA transcripts; determine expression patterns across life stages. nih.gov | Confirms gene transcription and reveals when and where the gene is expressed (e.g., in embryos). nih.gov |
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method for measuring the amount of a specific transcript, such as shp2 mRNA. The technique follows the same principle as PCR but includes a fluorescent reporter that allows for the quantification of the amplified product in real-time. By comparing the amplification of shp2 to that of a stably expressed reference gene, researchers can accurately determine the relative expression level of shp2 under different conditions or across various developmental stages. Studies have demonstrated good concordance between qRT-PCR data and microarray results, confirming its reliability for validating the expression of preferentially expressed genes in filarial nematodes. nih.gov
Table 3: Illustrative qRT-PCR Data for Relative shp2 Gene Expression
| Life Cycle Stage | Normalized Relative Expression Level (Hypothetical) | Biological Implication |
| Adult Female | 15.0 | High expression, likely related to production of embryos and sheath components. nih.gov |
| Adult Male | 1.5 | Low expression, not directly involved in embryogenesis. |
| Microfilaria | 5.0 | Moderate expression, reflecting the presence and maintenance of the sheath. |
| L3 Larva | 0.5 | Very low expression, as the sheath is shed during molting. |
RNA Sequencing (RNA-Seq) offers a comprehensive and unbiased approach to analyzing the entire transcriptome of an organism. For filarial parasites, RNA-Seq has been instrumental in creating global gene expression profiles across the complete life cycle. nih.gov This powerful technique allows for the identification and quantification of all transcripts, including shp2, revealing stage- and function-dependent expression patterns. nih.gov For example, transcriptome profiling of Brugia malayi has shown that transcripts for major microfilarial sheath proteins are highly enriched in adult females, consistent with their role in producing sheathed microfilariae. nih.gov More advanced techniques like single-cell RNA-seq (scRNA-seq) have the potential to provide even higher resolution, detailing gene expression in individual cells within the parasite.
Table 4: Key Findings from Transcriptome Profiling of Filarial Sheath Proteins
| Finding | Technique Used | Implication for shp2 | Reference |
| Identification of stage-specific transcripts. | Microarray / RNA-Seq | Revealed that sheath protein transcripts are among the genes with regulated expression across the life cycle. | nih.gov |
| Enrichment of sheath protein transcripts in adult females. | Microarray / RNA-Seq | Pinpoints the adult female as the primary source of sheath protein synthesis for developing embryos. | nih.gov |
| Identification of differentially expressed genes between closely related species. | Cross-species Microarray | Helps to understand the molecular basis for biological differences between parasites like B. malayi and B. pahangi. | nih.gov |
Following the identification of differentially expressed genes (including shp2) through transcriptomics, Gene Ontology (GO) and pathway enrichment analyses are performed to understand their biological significance. nih.gov Tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) are used to categorize large gene lists into functional groups based on three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). nih.govnih.gov This analysis helps to place shp2 within a broader biological context by identifying other genes and pathways that are co-regulated. For instance, if genes co-expressed with shp2 are enriched for terms like "protein polymerization" or "extracellular matrix," it reinforces the known function of shp2 in sheath formation. nih.govnih.gov
Table 5: Hypothetical Gene Ontology (GO) Enrichment for Genes Co-expressed with shp2
| GO Term | GO Domain | Description | Potential Relevance to shp2 |
| GO:0030198 | Biological Process | Tanning, sclerotization, and other processes involved in forming a tough outer layer. | Suggests involvement in the cross-linking and stabilization of the microfilarial sheath. |
| GO:0005576 | Cellular Component | The space external to the plasma membrane. nih.gov | Consistent with the localization of shp2 as an exported protein that forms the external sheath. |
| GO:0005198 | Molecular Function | Structural integrity of a complex or cellular component. | Aligns with the role of shp2 as a key structural protein of the microfilarial sheath. |
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool. While its application in filarial nematodes is still emerging, it holds immense promise for the functional analysis of genes like shp2. nih.govresearchgate.net Studies have successfully demonstrated that CRISPR/Cas9 can be used to create targeted genetic modifications in the Brugia malayi genome. nih.gov This technology opens the possibility of creating shp2 "knockout" (gene deletion) or "knock-in" (gene modification) parasites. By observing the phenotype of these genetically modified parasites, researchers can directly and definitively determine the function of shp2 in sheath assembly, parasite viability, and interaction with the host immune system. nih.govmesamalaria.org
Table 6: Hypothetical CRISPR/Cas9 Experiment Targeting the shp2 Gene
| Experimental Step | Description | Expected Outcome |
| Design & Synthesis | A single guide RNA (sgRNA) specific to the shp2 gene is designed and synthesized. | An sgRNA that precisely targets the shp2 gene for cleavage by the Cas9 nuclease. |
| Transfection | The sgRNA and Cas9 nuclease are introduced into parasite cells (e.g., L3 larvae). nih.gov | The CRISPR/Cas9 complex enters the nucleus and binds to the target shp2 DNA sequence. |
| Gene Editing | Cas9 creates a double-strand break in the shp2 gene. The cell's repair mechanism may inactivate the gene. | Disruption or deletion of the shp2 gene, preventing the synthesis of functional shp2 protein. |
| Phenotypic Analysis | The resulting adult worms and their progeny are analyzed. | Observation of defects in microfilarial sheath formation, altered motility, or reduced viability, confirming the essential role of shp2. |
Proteomic and Biochemical Characterization
Characterizing the biochemical and proteomic aspects of shp2 is fundamental to understanding its function. This involves identifying the protein within complex biological mixtures, purifying it for further analysis, and elucidating its molecular structure.
Mass spectrometry (MS) is a powerful tool for identifying and quantifying proteins in complex biological samples. In the context of shp2 research, it is primarily used for secretome analysis and stage-specific proteome profiling.
Secretome Analysis: The secretome comprises all proteins excreted or secreted by an organism. For filarial parasites, these excretory-secretory (ES) products are crucial for interacting with the host's immune system. nih.gov Large-scale proteomic studies of Brugia malayi have used techniques like microcapillary reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hundreds of proteins in the ES products of various life-cycle stages. researchgate.net This analysis reveals a selectively released suite of proteins that are distinct from the parasite's internal somatic proteins. nih.gov Although many ES proteins are metabolic enzymes or have unknown functions, structural components of the microfilaria, including sheath proteins, are also detected, particularly in ES products from microfilariae and adult females containing developing embryos. researchgate.netplos.org
Stage-Specific Proteome Profiling: Filarial parasites undergo several developmental stages, each with a distinct protein expression profile. Proteomic analysis has shown that the protein composition of ES products varies significantly between adult males, adult females, microfilariae, and larval stages. researchgate.netplos.org For instance, a comprehensive study identified 852 proteins across different stages of B. malayi, with microfilariae contributing a uniquely high proportion of the identified proteins. researchgate.netplos.org Peptides from sheath proteins have been specifically identified in the secretome of microfilariae but not in adult parasites. plos.org This stage-specific expression pattern, confirmed at the transcriptional level, shows that the gene encoding shp2 is transcribed in embryos and the uterine epithelium of the female worm. nih.gov
| Proteomic Approach | Key Technique | Major Findings in Filarial Research | Relevance to shp2 |
|---|---|---|---|
| Secretome Analysis | LC-MS/MS | Identified 852 proteins in ES products of B. malayi across various life stages. researchgate.net Many proteins are selectively released and not found in somatic extracts. nih.gov | Allows for the identification of shp2 in the mixture of proteins released by microfilariae, confirming its role at the host-parasite interface. |
| Stage-Specific Profiling | LC-MS/MS, 2D Gel Electrophoresis | Demonstrated unique protein profiles for each developmental stage (L3, adult, microfilaria). researchgate.netplos.org Microfilariae secrete specific proteins, including sheath components, not found in other stages. plos.org | Confirms that shp2 expression is linked to the microfilarial stage, consistent with its function as a sheath component. plos.orgnih.gov |
The purification of shp2 is complicated by its biophysical properties. In its native state within the microfilarial sheath, shp2 is part of a highly polymerized and insoluble complex, cross-linked by strong covalent bonds. nih.gov This makes it resistant to solubilization by standard detergents. researchgate.net Therefore, purification from native sources often requires harsh reducing agents like 2-mercaptoethanol (B42355) (2-ME) or dithiothreitol (B142953) (DTT), which can denature the protein. researchgate.net
To overcome these challenges, a common strategy is the production of recombinant shp2. This involves cloning the shp2 gene into an expression system, such as E. coli bacteria. nih.gov The recombinant protein is often engineered to include an affinity tag, for example, a string of six histidine residues (a His-tag). researchgate.net This tag allows for a highly specific purification method known as affinity chromatography. researchgate.net
In this process, the crude protein extract from the E. coli is passed through a chromatography column containing a resin (e.g., nickel-nitrilotriacetic acid agarose) that specifically binds the His-tag. researchgate.net While other proteins wash through the column, the tagged shp2 remains bound. It can then be eluted in a highly pure form by changing the buffer conditions, for instance, by adding a high concentration of imidazole, which competes with the His-tag for binding to the resin. This approach provides a reliable way to obtain large quantities of pure, soluble shp2 for use in structural and immunological studies. nih.govresearchgate.net
Understanding the molecular architecture of shp2 is key to deciphering how the microfilarial sheath is assembled. Studies indicate that shp2 is first synthesized as a soluble monomer within the parasite's uterine epithelium and developing embryos. nih.gov These monomers are then exported and integrated into the sheath, where they undergo extensive polymerization. nih.gov This process involves the formation of strong covalent bonds, including disulfide bridges between cysteine residues and likely epsilon-(gamma-glutamyl)-lysine (B33441) links, resulting in a stable, insoluble macromolecular structure. nih.gov
A notable feature of many structural proteins in parasites is the presence of repetitive sequences. nih.gov While the specific repeat sequence for shp2 has not been detailed, the related Brugia malayi sheath protein 1 (Shp-1) contains a unique repeat region characterized by Met-Pro-Pro-Gln-Gly sequences. nih.gov Such repeat regions in parasite proteins can be important for protein function and structure. nih.govnih.govbiorxiv.org In the case of sheath proteins, these repeats may contribute to the elasticity and structural integrity of the sheath, which must protect the microfilaria as it navigates through host tissues. nih.gov
Immunological and Cell Biological Assays
Investigating the immunological role of shp2 and its location within the parasite relies on a variety of antibody-based assays and microscopy techniques.
ELISA is a widely used immunological assay that can be adapted to detect either antibodies or antigens in a sample.
Antibody Detection: To determine if individuals exposed to filarial parasites develop an immune response to shp2, an indirect ELISA can be used. In this assay, purified recombinant shp2 or a mix of microfilarial ES antigens containing shp2 is coated onto the wells of a microplate. who.int Serum from patients is then added, and any antibodies specific to the coated antigen will bind. The presence of these bound antibodies is detected using a secondary antibody that is linked to an enzyme. When a substrate is added, the enzyme catalyzes a color change, and the intensity of the color is proportional to the amount of anti-shp2 antibody in the serum. who.intabcam.com Field evaluations of ELISAs using W. bancrofti microfilarial ES antigens for detecting filarial antibodies have demonstrated high sensitivity. who.int
Antigen Detection: A "sandwich" ELISA format can be used to detect the shp2 antigen itself in patient samples (e.g., blood). This requires two different antibodies that recognize distinct parts of the shp2 protein. One antibody, the "capture" antibody, is coated onto the microplate well. The patient sample is added, and any shp2 antigen present is captured by the antibody. A second, "detection" antibody, which is linked to an enzyme, is then added to bind to the captured shp2. The addition of a substrate produces a signal, indicating the presence of the filarial antigen. nih.gov
| Parameter | Finding/Value | Interpretation |
|---|---|---|
| Assay Type | Indirect ELISA for Antibody Detection | Detects host immune response to filarial antigens. |
| Antigen Used | Wuchereria bancrofti mf ES antigen | Represents a mix of proteins, including sheath components, that the host immune system is exposed to. who.int |
| Sensitivity | 98% | The test correctly identified 98% of individuals with confirmed microfilaremia. who.int |
| Specificity | 86% | The test correctly identified 86% of individuals without the infection (though some cross-reactivity can occur). who.int |
Immunofluorescence is a technique used to visualize the specific location of a protein within a cell or tissue. To localize shp2, parasite sections are treated with a primary antibody raised against the protein. This antibody binds specifically to shp2. A secondary antibody, which is tagged with a fluorescent dye and recognizes the primary antibody, is then applied. When viewed under a fluorescence microscope, the fluorescent tag reveals the protein's location.
Studies have used this indirect fluorescent antibody technique to confirm the localization of shp2. nih.gov The results show that the protein is synthesized in the uterine epithelium of the adult female worm and within developing embryos, before its ultimate incorporation into the sheath that encases the microfilaria. nih.gov
Confocal microscopy, an advanced form of fluorescence microscopy, can provide higher-resolution, 3D images of this localization. It would be a valuable tool for co-localization studies, where antibodies against shp2 and other sheath proteins could be labeled with different fluorescent colors. Observing an overlap in these colors would provide strong evidence of a direct interaction or close association between these proteins within the sheath structure.
Co-Immunoprecipitation and Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis
Co-immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR) are powerful techniques for identifying and characterizing protein-protein interactions. While direct Co-IP or SPR studies specifically targeting the microfilarial sheath matrix protein 2 (Shp2) are not extensively documented in available literature, the principles of these methods are fundamental to understanding how Shp2 may interact with other parasite proteins within the sheath or with host proteins to modulate immune responses.
For instance, Co-IP could be used to isolate Shp2 from filarial lysates to identify other sheath components that are part of its protein complex. This technique involves using an antibody specific to Shp2 to pull the protein out of a solution, bringing its binding partners with it for subsequent identification by mass spectrometry.
SPR provides real-time, label-free analysis of binding kinetics, measuring the association and dissociation rates between molecules. This could be applied to study the interaction of recombinant Shp2 with host cell surface receptors, such as Toll-like receptors (TLRs), which are known to recognize other filarial sheath antigens. springernature.com Such studies would provide quantitative data on binding affinity and specificity, crucial for understanding the initial host-parasite recognition events.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for studying the interaction between a protein like Shp2 and potential host receptors. Although specific molecular docking studies for Shp2 are not prominent in the literature, this approach holds significant potential. Based on findings that other filarial sheath antigens bind to host receptors like TLR4, molecular docking could be used to model the potential interaction between a predicted 3D structure of Shp2 and the known structure of TLR4 or other pattern recognition receptors. springernature.com Such simulations can identify key amino acid residues involved in the binding interface, providing hypotheses that can be tested experimentally through site-directed mutagenesis and binding assays. This would offer insights into the molecular basis of host cell activation or modulation by Shp2.
Advanced In Vitro and In Vivo Models
To complement molecular and cellular studies, advanced models that more closely mimic the physiological environment of a filarial infection are employed. These range from complex multi-cellular systems to established animal models of filariasis.
Microphysiological Systems (MPS) for Host-Parasite Interaction Modeling
Microphysiological systems (MPS), also known as "organs-on-a-chip," are emerging as transformative tools for studying host-parasite interactions. nih.govnc3rs.org.uk These devices are designed to replicate the key physiological functions of tissues and organs in a controlled in vitro setting, often incorporating 3D cell structures, fluid flow, and mechanical cues. amegroups.orgdarpa.milnih.gov While the application of MPS to study filarial infections is still in its early stages, the technology offers a promising alternative to traditional cell culture and animal models. nih.gov For example, MPS models of skin or lymphatic tissue could be developed to study the migration of microfilariae and their interaction with endothelial cells and resident immune cells in a more physiologically relevant context. This would allow for detailed investigation of the role of specific proteins like Shp2 in processes such as tissue invasion and immune evasion.
Animal Models of Filarial Infection (e.g., Litomosoides sigmodontis, Brugia pahangi in rodent models)
Animal models are crucial for studying the complex interplay between the parasite and the host's immune system over the course of an infection.
Litomosoides sigmodontis in Rodent Models: The L. sigmodontis model in mice is a cornerstone of filariasis research. capes.gov.br This model allows for the complete life cycle of the parasite in susceptible mouse strains like BALB/c, leading to a patent infection with circulating microfilariae, which closely mimics aspects of human infections. researchgate.netnih.govnih.gov Resistant strains, such as C57BL/6, are used for comparative studies to understand the mechanisms of protective immunity. frontiersin.org This model is invaluable for studying the role of sheath proteins in the establishment of chronic infection and for testing potential vaccines and therapeutics.
Brugia pahangi in Rodent Models: The Mongolian gerbil (Meriones unguiculatus) is a highly permissive host for Brugia pahangi and is widely used as a model for lymphatic filariasis. lsu.edunih.gov Gerbils can be infected to produce large numbers of adult worms and microfilariae for experimental use. nih.gov This model is instrumental in studying the host's inflammatory and immune responses to infection, including the development of pathology and the mechanisms of parasite-induced immune modulation. nih.govmit.educonsensus.app
| Animal Model | Parasite | Host | Key Research Applications |
| Filarial Infection Model | Litomosoides sigmodontis | Mice (e.g., BALB/c, C57BL/6) | Study of immune responses, host susceptibility vs. resistance, vaccine development, chronic infection dynamics. researchgate.netfrontiersin.org |
| Filarial Infection Model | Brugia pahangi | Mongolian Gerbil (Meriones unguiculatus) | Parasite production, study of inflammatory responses, immune modulation, host-parasite interactions. lsu.edunih.govnih.gov |
Table 1: Key animal models used in research relevant to the study of filarial sheath proteins.
Extracellular Vesicle Isolation and Analysis for Biomarker Discovery
Filarial nematodes, including Brugia malayi, release extracellular vesicles (EVs) at various life-cycle stages, including the microfilaria stage. plos.orgnih.govnih.gov These vesicles are small, membrane-bound particles containing a cargo of proteins, lipids, and nucleic acids. nih.gov They are believed to play a crucial role in communication between the parasite and the host, delivering effector molecules that can modulate the host's immune response. plos.orgfrontiersin.orgnih.govnih.gov
Future Directions in Shp2 Research
Elucidation of Comprehensive Molecular Mechanisms of shp2 Function
The fundamental molecular functions of shp2 are only partially understood. Initial research has shown that the gene for shp2 is transcribed in the embryos and uterine epithelium of adult female worms. nih.gov The protein is synthesized as a monomer, which is then exported and integrated into the microfilarial sheath. nih.gov Within the sheath, shp2 undergoes significant post-translational modification, becoming a highly polymerized molecule through covalent cross-linking, including disulfide bonds and likely epsilon-(gamma-glutamyl)-lysine (B33441) links. nih.gov
Future research must move beyond this foundational knowledge to elucidate the precise biochemical and molecular mechanisms governing these processes. Key unanswered questions that represent important avenues for future investigation include:
Regulation of shp2 Gene Expression: What are the specific transcriptional factors and signaling pathways that control the timing and location of shp2 gene expression within the adult female worm?
Protein Secretion and Transport: What is the precise pathway by which the shp2 monomer is secreted from the uterine epithelium and trafficked to the developing microfilaria for assembly into the sheath?
Polymerization and Cross-Linking: Which specific enzymes (e.g., transglutaminases, oxidoreductases) are responsible for the polymerization and covalent cross-linking of shp2 monomers into the final, stable sheath matrix?
Answering these questions will provide a detailed molecular picture of sheath biosynthesis and the specific role of shp2 within this essential parasitic structure.
Detailed Characterization of shp2 Interactome within Host and Parasite
The interactome of shp2—the full spectrum of its molecular interactions—is currently uncharacterized. Identifying the proteins and other molecules that shp2 interacts with is crucial for understanding its function in both the parasite and the host.
Parasite-Specific Interactome: Within the parasite, shp2 is a component of a complex protein matrix. The microfilarial sheath is composed of approximately 7 to 10 different proteins. nih.gov A primary goal for future research is to identify the other protein components of the sheath and map their specific interactions with shp2. This will reveal how the sheath is assembled and stabilized.
Host-Parasite Interactome: The microfilarial sheath is the primary interface between the parasite and its mammalian host's immune system. After being shed (exsheathment), remnants of the sheath and its protein components may persist, potentially interacting with host cells and proteins. Research on other filarial species like Wuchereria bancrofti has shown that host proteins, such as albumin and immunoglobulins, can be found on the surface of the microfilarial sheath. nih.gov It is plausible that shp2, as a component of the sheath, could be involved in these interactions. Furthermore, other microfilarial sheath proteins have been shown to have pro-inflammatory activity by acting as ligands for host receptors like Toll-like receptor 4 (TLR4). nih.gov Future studies should investigate whether shp2 or its degradation products can bind to host immune cells, extracellular matrix components, or soluble factors, potentially modulating host immune responses.
Table 1: Potential Areas for shp2 Interactome Research
| Interaction Domain | Potential Interacting Molecules | Potential Functional Consequence | Suggested Research Approach |
|---|---|---|---|
| Parasite | Other sheath structural proteins | Sheath assembly, stability, and integrity | Yeast two-hybrid screening, Co-immunoprecipitation |
| Host | Host immune cell receptors (e.g., TLRs) | Modulation of innate and adaptive immunity | Pull-down assays with host cell lysates, Surface plasmon resonance |
| Host | Host plasma proteins (e.g., albumin, IgG) | Immune evasion, molecular mimicry | Far-Western blotting, ELISA-based binding assays |
Investigating shp2 Role in Parasite Development Beyond Sheath Formation
The primary known function of shp2 is its role as a building block of the microfilarial sheath. However, it is conceivable that shp2 has functions beyond this structural role, particularly during different life cycle stages of the parasite. Filarial parasites undergo complex developmental transitions, and many proteins are stage-specifically expressed to facilitate these processes. biorxiv.org
Future research should explore the expression and potential function of shp2 in other life stages, such as the infective L3 larvae, the developing L4 larvae, and adult worms. For instance, while the gene is transcribed in adult females, it is important to determine if the protein has any role within the female reproductive system beyond being a component of the progeny's sheath. nih.gov Does it play a role in embryogenesis itself? Similarly, investigating whether shp2 or homologous proteins are expressed in larval stages that lack a sheath could reveal novel functions related to tissue migration, molting, or interaction with the vector. biorxiv.orgplos.org
Exploration of shp2-Derived Peptides or Domains for Immunomodulatory Applications
Filarial nematodes are masters of immune modulation, secreting a wide array of molecules that suppress or skew the host immune response to promote their long-term survival. nih.govnirt.res.in These excretory-secretory (ES) products contain proteins and peptides that can alter the function of key immune cells like macrophages and T-cells. nih.govnih.gov While shp2 is primarily a structural protein, its location at the host-parasite interface makes it a candidate for immune interaction.
A promising future direction is to investigate whether specific peptides or functional domains derived from the shp2 protein have immunomodulatory properties. It is possible that upon degradation of the sheath, shp2-derived peptides are released that could influence local immune responses. Research into other helminth proteins has shown that specific fragments can have biological activity. researchgate.net A recent study on a different microfilarial sheath protein (MfP) from W. bancrofti demonstrated that it could induce a pro-inflammatory response, indicating that sheath components can be immunologically active. nih.gov
Future studies could involve:
In Silico Prediction: Using bioinformatics tools to predict immunogenic or immunomodulatory epitopes within the shp2 amino acid sequence.
Peptide Synthesis and In Vitro Assays: Synthesizing promising peptide candidates and testing their effects on immune cell cultures (e.g., cytokine production, cell proliferation, macrophage activation).
Structural Analysis: Determining the three-dimensional structure of key shp2 domains to understand how they might interact with host immune receptors.
Discovering immunomodulatory peptides from shp2 could open new avenues for developing therapeutics or vaccines that target the host-parasite relationship. nih.gov
Advancements in Genetic Manipulation Technologies for shp2 Studies in Filarial Parasites
A major barrier to understanding the function of specific genes in filarial parasites has been the lack of robust genetic tools. However, recent breakthroughs in genetic manipulation technologies are poised to revolutionize the field and offer powerful new ways to study shp2 directly.
RNA interference (RNAi): RNA interference is another reverse genetics tool that can be used to "knock down" or suppress the expression of a target gene. nih.gov While historically challenging in parasitic nematodes, protocols for RNAi in B. malayi have been developed and could be applied to shp2. nih.govdntb.gov.ua Suppressing shp2 expression would allow for a detailed analysis of the resulting phenotype, complementing the data from knockout studies.
Table 2: Application of Genetic Technologies to shp2 Research
| Technology | Specific Application to shp2 | Key Research Question Addressed | Reference for Feasibility in B. malayi |
|---|---|---|---|
| CRISPR/Cas9 | Targeted gene knockout of shp2 | Is shp2 essential for sheath formation and parasite viability? | nih.govnih.gov |
| RNA interference (RNAi) | siRNA-mediated knockdown of shp2 mRNA | What is the phenotypic effect of reduced shp2 levels? | nih.gov |
| CRISPR/Cas9 | Epitope tagging of the endogenous shp2 gene | Where is shp2 localized at different life stages? What proteins does it interact with? | nih.gov |
The application of these advanced genetic tools will be indispensable for moving beyond correlational studies to a direct, functional analysis of the microfilarial sheath matrix protein 2.
Q & A
Q. What is the structural composition of microfilarial sheath matrix protein 2 (Shp2), and how does it contribute to sheath stability?
Shp2 is characterized by repetitive sequence modules (e.g., PAA and QYPQAP motifs) that facilitate extensive cross-linking via disulfide bonds (cysteine residues) and ε-(γ-glutamyl)-lysine isopeptide bonds. These covalent linkages render the sheath insoluble and mechanically robust, critical for protecting microfilariae in host environments . Methodologically, structural insights are derived from peptide sequencing, mass spectrometry, and comparative genomics of Brugia malayi and Litomosoides sigmodontis homologs .
Q. How is Shp2 expressed during the lifecycle of filarial parasites?
Shp2 is transcribed in embryos and uterine epithelial cells of adult female worms. Translation occurs in both tissues, with the protein exported and integrated into the developing microfilarial sheath. Immunohistochemical studies in B. malayi show transient expression in intra-uterine stages, excluding early multicellular embryos and mature microfilariae . RNA-seq and proteomic workflows are recommended for stage-specific expression profiling .
Advanced Research Questions
Q. What experimental challenges arise in detecting Shp2 in microfilarial stages, and how can they be addressed?
Shp2’s insolubility due to cross-linking complicates extraction and immunodetection. Researchers use chaotropic agents (e.g., 6M urea) or reducing buffers (e.g., β-mercaptoethanol) to solubilize sheath remnants. For localization, immunofluorescence with monoclonal antibodies targeting non-repetitive epitopes or cryosectioning of fixed parasites is advised . Mass spectrometry under non-reducing conditions can identify polymerized Shp2 fragments .
Q. How do contradictory findings about Shp2’s role in immune evasion inform vaccine design?
While Shp2-rich sheaths are immunogenic, natural infections show an inverse correlation between anti-sheath antibodies and circulating filarial antigens, suggesting immune evasion via antigenic mimicry or epitope masking . Advanced studies combine epitope mapping (e.g., phage display libraries) with in vivo models to identify conserved B-cell epitopes. For example, the Shp-1 49–107 repeat region in B. malayi elicits dominant antibody responses in endemic populations, making it a vaccine candidate .
Q. What methodologies resolve discrepancies in Shp2’s interaction with host immune cells?
Conflicting reports on Shp2’s pro- vs. anti-inflammatory roles require context-specific models. Flow cytometry with cytokine-stained leukocytes exposed to recombinant Shp2 fragments can clarify macrophage polarization (M1/M2) or neutrophil activation. Proteomic analysis of host cell lysates post-exposure (e.g., TGF-β, IL-10 pathways) is critical .
Q. How can Shp2’s cross-linking properties be leveraged for diagnostic assays?
Shp2’s insolubility allows selective purification from microfilarial lysates using differential centrifugation and affinity chromatography. Recombinant Shp2 domains (e.g., QYPQAP repeats) expressed in E. coli are used in ELISA to detect anti-sheath antibodies in patient sera. However, cross-reactivity with other filarial proteins (e.g., Shp3) necessitates epitope-specific monoclonal antibodies .
Methodological Considerations
Q. What in silico tools are recommended for predicting Shp2 epitopes?
Tools like BepiPred (Immune Epitope Database) and DiscoTope-3.0 analyze physicochemical properties (hydrophobicity, solvent accessibility) of Shp2’s repeat regions. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions between Shp2 peptides and host receptors (e.g., TLR4) .
Q. How do experimental models (e.g., Litomosoides sigmodontis vs. Brugia spp.) impact Shp2 functional studies?
L. sigmodontis permits full lifecycle studies in rodents, while B. malayi requires gerbil models for microfilariae production. Comparative transcriptomics (RNA-seq) of Shp2 orthologs across species identifies conserved functional domains. Researchers must account for species-specific post-translational modifications (e.g., trans-splicing in B. malayi) when interpreting data .
Data Contradiction Analysis
Q. How to reconcile studies reporting Shp2 as both a protective antigen and a tolerogenic molecule?
Discrepancies arise from differences in antigen preparation (native vs. recombinant) and adjuvant use. Studies using native Shp2 fragments report Th2-polarized responses, while recombinant proteins with Freund’s adjuvant induce Th1/Th17 profiles. Meta-analyses of antibody isotypes (IgG1 vs. IgG2a in mice) and cytokine ELISpot data are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
